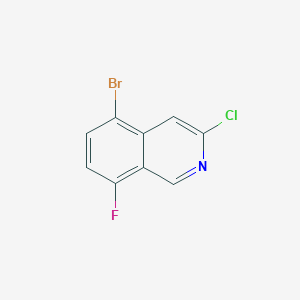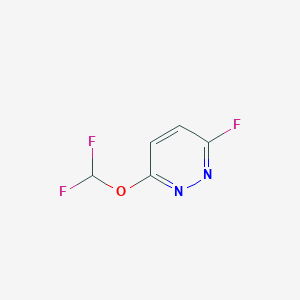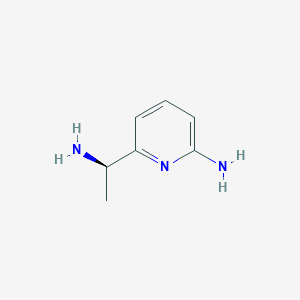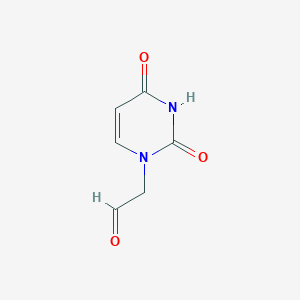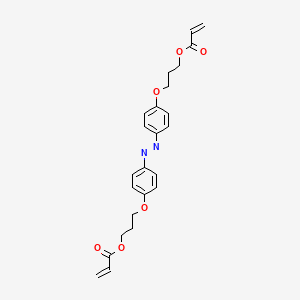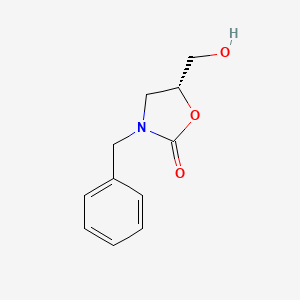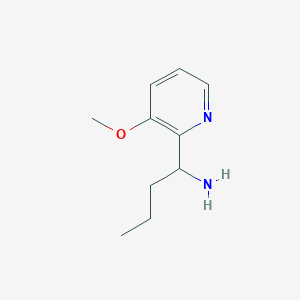
1-(3-Methoxypyridin-2-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxypyridin-2-yl)butan-1-amine is a chemical compound that features a pyridine ring substituted with a methoxy group at the 3-position and a butan-1-amine chain at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypyridin-2-yl)butan-1-amine typically involves the reaction of 3-methoxypyridine with butan-1-amine under specific conditions. One common method is the hydroamination of olefins, where the pyridine derivative is reacted with an amine in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs similar reaction conditions but is optimized for industrial-scale output.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypyridin-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation techniques.
Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce more saturated amine derivatives.
Scientific Research Applications
1-(3-Methoxypyridin-2-yl)butan-1-amine has several applications in scientific research:
Biology: This compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypyridin-2-yl)butan-1-amine involves its interaction with specific molecular targets. The methoxy group and the amine group allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxypyridin-2-yl)amino-3-methylbutan-1-ol: This compound has a similar pyridine structure but with additional functional groups that may alter its reactivity and applications.
4-(3-Methoxypyridin-2-yl)butan-1-amine: A closely related compound with slight structural differences that can impact its chemical behavior and uses.
Uniqueness
1-(3-Methoxypyridin-2-yl)butan-1-amine is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. Its combination of a methoxy group and a butan-1-amine chain makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(3-methoxypyridin-2-yl)butan-1-amine |
InChI |
InChI=1S/C10H16N2O/c1-3-5-8(11)10-9(13-2)6-4-7-12-10/h4,6-8H,3,5,11H2,1-2H3 |
InChI Key |
SWTZUBVBZYJSFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=CC=N1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12973280.png)
![N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B12973286.png)
